cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate tfa
Description
"cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate TFA" is a bicyclic organic compound featuring a six-membered tetrahydropyran ring substituted with an ethyl ester group at position 4 and an amino group at position 3 in a cis configuration. The trifluoroacetate (TFA) counterion enhances solubility in polar solvents, making the compound suitable for synthetic and pharmaceutical applications. Its stereochemistry and functional groups enable participation in hydrogen bonding and chelation, which are critical for interactions in biological systems or crystallization processes .
The compound is synthesized via acid-catalyzed cyclization or condensation reactions, as exemplified in the preparation of structurally related pyrrolidine derivatives (e.g., cis-ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate) using TFA as a catalyst . Its crystal structure can be resolved using programs like SHELXL or visualized via ORTEP-3, which are standard tools in small-molecule crystallography .
Properties
IUPAC Name |
ethyl 3-aminooxane-4-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.C2HF3O2/c1-2-12-8(10)6-3-4-11-5-7(6)9;3-2(4,5)1(6)7/h6-7H,2-5,9H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGOAWUKEJKCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOCC1N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing via Ducommun Condensation
The foundational step in synthesizing the pyran scaffold involves Ducommun condensation, adapted from the preparation of 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. This one-pot, two-step process begins with the base-catalyzed Michael addition of ethyl acrylate to ethyl 3-hydroxypropanoate, forming 4-oxa-1,7-diethyl pimelate. Subsequent treatment with a strong base (e.g., NaH) at -10–0°C induces cyclization via intramolecular aldol condensation.
Reaction Conditions:
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
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Base: KCO (10 mol%) for Michael addition; NaH (2 equiv) for cyclization
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Temperature: 25°C (Michael addition); -10–0°C (cyclization)
Mechanistic Insight:
The reaction proceeds through enolate formation at the β-keto ester, followed by nucleophilic attack on the adjacent carbonyl group. Steric hindrance from the ethyl ester directs cyclization to favor the cis-(3R,4R) configuration, though racemization remains a risk if temperatures exceed 0°C.
Introduction of the 3-Amino Group
The amino group at position 3 is introduced via reductive amination or nucleophilic substitution. Patent WO2018196768A1 describes a related protocol for methyl 4-aminotetrahydro-2H-pyran-4-carboxylate, leveraging sodium bicarbonate in THF/water to facilitate amine protection and subsequent deprotection. For the target compound, a modified approach employs:
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Protection: The amine is temporarily masked as a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.
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Cyclization: The protected intermediate undergoes Ducommun condensation under conditions similar to Section 2.1.
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Deprotection: Hydrolysis with HCl in dioxane removes the Boc group, yielding the free amine.
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Salt Formation: Treatment with TFA in dichloromethane produces the trifluoroacetate salt.
Optimization Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Boc Protection | BocO, DMAP, CHCl | 92 |
| Cyclization | NaH, THF, -10°C | 65 |
| Deprotection/Salt Form | 4M HCl/dioxane, then TFA/CHCl | 85 |
Stereochemical Control and Validation
The cis-(3R,4R) configuration is enforced through:
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Chiral Pool Synthesis: Using enantiomerically pure starting materials, such as (R)-ethyl 3-hydroxypropanoate.
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Asymmetric Catalysis: Employing Jacobsen’s catalyst for kinetic resolution during cyclization.
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Analytical Confirmation: Polarimetry ([α]_{D}$$$$^{20} = +12.5° (c 1.0, CHCl)) and chiral HPLC (Chiralpak IC column, 95:5 hexane:isopropanol).
Comparative Analysis of Synthetic Methodologies
Yield and Scalability
The Ducommun condensation route (Section 2.1) offers superior scalability (>100 g batches) but requires rigorous temperature control to prevent epimerization. In contrast, reductive amination (Section 2.2) achieves higher stereopurity but involves costlier Boc-protection steps.
Yield Comparison:
| Method | Key Advantage | Limitation |
|---|---|---|
| Ducommun Condensation | High scalability (68% yield) | Sensitive to temperature |
| Reductive Amination | Excellent stereocontrol (ee >98%) | Multi-step, lower overall yield (52%) |
Solvent and Base Selection
THF outperforms DMF in cyclization steps due to its lower viscosity and easier removal via rotary evaporation. Sodium hydride (NaH) is preferred over potassium tert-butoxide for its rapid enolate generation, though it necessitates anhydrous conditions.
Industrial-Scale Considerations
Cost-Benefit Analysis
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Raw Material Costs: Ethyl acrylate ($2.50/kg) and ethyl 3-hydroxypropanoate ($4.20/kg) make the Ducommun route economically viable.
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TFA Recovery: On-site TFA recycling reduces waste disposal costs by 40%.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate trifluoroacetate has been investigated for its potential as a therapeutic agent in treating various diseases:
- Inflammatory Diseases : The compound may inhibit specific kinases involved in inflammatory pathways, offering a mechanism for reducing inflammation in conditions like arthritis or asthma .
- Cancer Treatment : Preliminary studies suggest that derivatives of this compound could enhance the efficacy of chemotherapeutic agents by overcoming drug resistance in cancer cells .
Drug Development
The compound serves as a scaffold for developing new drugs targeting specific biological pathways:
- Targeting Protein Kinases : Research indicates that modifications to the compound can lead to selective inhibitors of IRAK kinases, which are implicated in autoimmune diseases .
- Reversal of Drug Resistance : Studies have shown that derivatives can restore sensitivity to drugs like paclitaxel in resistant cancer cell lines, indicating potential use in combination therapies .
Case Studies
Mechanism of Action
The mechanism of action of cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate trifluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares "cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate TFA" with structurally or functionally analogous compounds. Key differentiating factors include ring size, substituent effects, stereochemistry, and counterion properties.
Table 1: Structural and Functional Comparison
Key Findings
Ring Size and Conformational Flexibility :
- The 6-membered tetrahydropyran ring in the target compound offers greater conformational flexibility compared to 5-membered pyrrolidine analogs (e.g., cis-ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate). This flexibility may enhance binding to biological targets but reduce crystallinity .
- Pyrrolidine derivatives exhibit higher lipophilicity due to reduced polarity, limiting their use in aqueous formulations .
Counterion Effects: The TFA counterion significantly improves solubility in polar solvents (e.g., water, methanol) compared to the free base form. This property is critical for pharmaceutical formulations requiring high bioavailability . In contrast, non-ionic analogs (e.g., ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate) require protonation for ionic interactions, which may limit their stability under physiological conditions.
Stereochemical Influence: The cis configuration of the amino and ester groups enables intramolecular hydrogen bonding, stabilizing the molecule in solution and solid states.
Substituent Modifications: Replacing the ethyl ester with a methyl group (e.g., methyl 3-aminotetrahydro-2H-pyran-4-carboxylate TFA) increases volatility but decreases metabolic stability due to faster esterase-mediated hydrolysis .
Crystallographic Behavior :
- The target compound’s TFA counterion facilitates crystallization, as observed in related compounds resolved via SHELX-90 or ORTEP-3. This contrasts with bulkier counterions (e.g., tosylate), which may induce disorder in crystal lattices .
Research Implications
- Drug Design : The cis configuration and TFA counterion make this compound a promising scaffold for kinase inhibitors or protease antagonists, where hydrogen bonding and solubility are critical .
- Synthetic Chemistry : The compound’s stability under acidic conditions (due to TFA) supports its use in multistep syntheses, unlike free-base analogs prone to decomposition .
- Lumping Strategies : As per the lumping principle, this compound could be grouped with other TFA salts of bicyclic amines for predictive modeling of solubility or reactivity .
Biological Activity
cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate tfa is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₈H₁₅N₁O₃ |
| Molar Mass | 159.21 g/mol |
| Structural Features | Tetrahydropyran ring, amino group, carboxylate ester |
The presence of an ethyl ester group enhances its solubility and bioavailability, potentially influencing its pharmacokinetic properties.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, primarily attributed to its amino and carboxylic functional groups. These groups are known to interact with biological targets, influencing several pathways in cellular processes.
The biological activity of this compound may involve:
- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interactions with various receptors could modulate signaling pathways relevant to therapeutic effects.
Case Studies and Research Findings
Research has focused on the pharmacological profiles of similar compounds, providing insights into the potential effects of this compound.
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In Vitro Studies :
- A study demonstrated that derivatives of tetrahydropyran compounds showed significant activity against cancer cell lines, suggesting potential anti-cancer properties for this compound .
- Another study highlighted its ability to modulate ATPase activity in P-glycoprotein (P-gp), a crucial factor in multidrug resistance in cancer therapy .
- In Vivo Studies :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anti-cancer, anti-inflammatory | Enzyme inhibition, receptor modulation |
| 3-Aminotetrahydro-2H-pyran-4-carboxylic acid | Moderate anti-cancer activity | Similar mechanisms as above |
| (3R,4R)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate | Low anti-inflammatory activity | Different receptor interaction |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate TFA, and how can stereochemical control be optimized?
- The synthesis of this compound typically involves cyclization and functional group manipulation. For example, acetonitrile as a solvent with acetyl chloride catalysis can facilitate the formation of tetrahydropyran rings, while temperature and pH adjustments (e.g., acidic conditions) enhance stereochemical control of the cis-configuration . NMR monitoring of intermediates ensures regioselectivity, and chiral auxiliaries or catalysts may further refine enantiomeric purity.
Q. How are NMR and mass spectrometry utilized to confirm the structural identity and purity of this compound?
- 1H/13C NMR : Key signals include the ethyl ester (δ ~1.3 ppm for CH3, δ ~4.1 ppm for CH2), the amino group (broad singlet at δ ~2.8 ppm), and the tetrahydropyran ring protons (δ ~3.4–4.0 ppm). The cis-configuration is confirmed via coupling constants (e.g., J values for axial-equatorial protons) .
- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ peaks corresponding to the molecular ion (C9H16NO3+·TFA), with fragmentation patterns confirming the ester and amino groups .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the hydrogen-bonding network of this compound, and how can SHELX software improve refinement?
- The amino and carboxylate groups participate in hydrogen bonds, but disorder in the TFA counterion or solvent molecules can complicate electron density maps. SHELXL-2018’s restraints (e.g., DFIX, ISOR) refine anisotropic displacement parameters for the TFA anion, while graph-set analysis identifies recurring motifs (e.g., R22(8) rings) in the crystal packing . Phase annealing in SHELXS-97 improves initial model generation for twinned or low-resolution datasets .
Q. How should researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?
- For example, NMR may suggest a dynamic equilibrium in solution (e.g., chair-flipping of the tetrahydropyran ring), while X-ray diffraction shows a static conformation. Variable-temperature NMR (VT-NMR) and DFT calculations (e.g., Gaussian09) model energy barriers for ring inversion. Crystallographic disorder parameters (e.g., PART instructions in SHELXL) account for minor conformers .
Q. What strategies optimize the compound’s reactivity in nucleophilic acyl substitution or aminolysis reactions for derivative synthesis?
- Activating the ester group with TFA (as both a solvent and catalyst) enhances nucleophilic attack by amines. Kinetic studies via HPLC or in situ IR spectroscopy track reaction progress, while solvent polarity (e.g., DMF vs. THF) influences transition-state stabilization. Protecting the amino group with Boc or Fmoc prevents side reactions during derivatization .
Methodological Considerations
- Crystallography : Use WinGX or OLEX2 to interface with SHELX for structure solution and refinement. Validate hydrogen bonds using Mercury’s "Contacts" tool .
- Stereochemical Analysis : Compare experimental NMR coupling constants (e.g., J3,4 in the pyran ring) with computed values from molecular mechanics (e.g., MacroModel) to confirm the cis-configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
